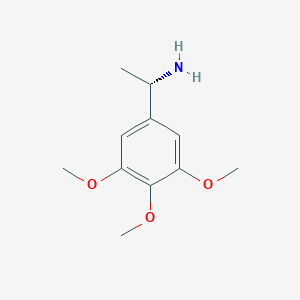
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine, also known as mescaline , is a naturally occurring psychedelic compound belonging to the substituted phenethylamine class. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H17NO3
- IUPAC Name : 1-(3,4,5-trimethoxyphenyl)ethanamine
- Molecular Weight : Approximately 211.26 g/mol
The compound features three methoxy groups at the 3, 4, and 5 positions on the phenyl ring, which significantly influences its biological activity and interactions with various receptors.
Target Receptors
This compound primarily interacts with serotonin receptors, particularly:
- 5-HT2A Receptor : Acts as a partial agonist, leading to hallucinogenic effects similar to those observed with mescaline. This interaction is crucial for its psychoactive properties and potential therapeutic applications in mood disorders and other psychiatric conditions.
Biochemical Pathways
The compound's effects are mediated through various biochemical pathways:
- Serotonin Modulation : Interaction with serotonin receptors influences mood regulation and perception alterations.
- Dopamine Receptor Activity : Although less characterized than serotonin interactions, there is evidence suggesting potential effects on dopamine receptors.
Hallucinogenic Effects
This compound is known for its hallucinogenic properties. Research indicates that it produces significant alterations in sensory perception and cognitive processes. The compound's psychoactive effects are attributed to its agonistic action at serotonin receptors.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties:
- Antibacterial Effects : It has shown activity against pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, suggesting a broader application in treating infections.
- Antifungal Activity : The compound exhibits promising antifungal effects, which warrant further investigation for therapeutic use in fungal infections.
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of compounds containing the trimethoxyphenyl group indicates that modifications to the structure can lead to variations in biological activity. For instance:
| Compound | Activity | IC50 Value |
|---|---|---|
| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Antiproliferative | 0.45 μM |
| Another derivative | Tubulin polymerization inhibitor | 3.35 μM |
These findings underscore the importance of structural modifications in enhancing biological activity against specific targets such as tubulin .
Mental Health Disorders
Given its interaction with serotonin receptors, this compound is being investigated for potential therapeutic applications in:
- Depression
- Post-Traumatic Stress Disorder (PTSD)
Preliminary studies suggest that compounds similar to mescaline may offer new avenues for treatment resistant cases of these disorders due to their unique mechanisms of action.
特性
IUPAC Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQUYSRUIVFEII-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














